Phenamil methanesulfonate Phenamil methanesulfonate Phenamil is an inhibitor of transient receptor potential polycystin-L (TRPP3; IC50 = 140 nM) and a derivative of amiloride. It also inhibits the epithelial sodium channel (ENaC; IC50 = 400 nM). Phenamil decreases basal short-circuit currents in human and ovine bronchial epithelial cells with IC50 values of 75 and 116 nM, respectively. It inhibits potassium chloride-induced contractions in isolated rat endothelium-denuded aortic rings (EC50 = 6.76 µM) and increases contractile force in isolated rat right ventricular papillary muscles (EC50 = 16.98 µM). Phenamil (15 and 30 mg/kg per day) reduces pulmonary artery medial wall thickness and decreases right ventricular peak pressure in a rat model of chronic hypoxia-induced pulmonary hypertension.

Brand Name: Vulcanchem
CAS No.: 1161-94-0
VCID: VC20837380
InChI: InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Molecular Formula: C13H16ClN7O4S
Molecular Weight: 401.83 g/mol

Phenamil methanesulfonate

CAS No.: 1161-94-0

Cat. No.: VC20837380

Molecular Formula: C13H16ClN7O4S

Molecular Weight: 401.83 g/mol

* For research use only. Not for human or veterinary use.

Phenamil methanesulfonate - 1161-94-0

Specification

Description Phenamil is an inhibitor of transient receptor potential polycystin-L (TRPP3; IC50 = 140 nM) and a derivative of amiloride. It also inhibits the epithelial sodium channel (ENaC; IC50 = 400 nM). Phenamil decreases basal short-circuit currents in human and ovine bronchial epithelial cells with IC50 values of 75 and 116 nM, respectively. It inhibits potassium chloride-induced contractions in isolated rat endothelium-denuded aortic rings (EC50 = 6.76 µM) and increases contractile force in isolated rat right ventricular papillary muscles (EC50 = 16.98 µM). Phenamil (15 and 30 mg/kg per day) reduces pulmonary artery medial wall thickness and decreases right ventricular peak pressure in a rat model of chronic hypoxia-induced pulmonary hypertension.

CAS No. 1161-94-0
Molecular Formula C13H16ClN7O4S
Molecular Weight 401.83 g/mol
IUPAC Name 3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid
Standard InChI InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4)
Standard InChI Key MHPIZTURFVSLTJ-UHFFFAOYSA-N
Isomeric SMILES CS(=O)(=O)O.C1=CC=C(C=C1)N/C(=N\C(=O)C2=C(N=C(C(=N2)Cl)N)N)/N
SMILES CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Canonical SMILES CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator